molecular formula C14H15NO5S B2601344 2-[N-(furan-2-ylmethyl)4-methylbenzenesulfonamido]acetic acid CAS No. 854036-07-0

2-[N-(furan-2-ylmethyl)4-methylbenzenesulfonamido]acetic acid

Cat. No.: B2601344
CAS No.: 854036-07-0
M. Wt: 309.34
InChI Key: CXRHKIFNOLZTIZ-UHFFFAOYSA-N
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Description

“2-[N-(furan-2-ylmethyl)4-methylbenzenesulfonamido]acetic acid” is a chemical compound with the molecular formula C14H15NO5S . It has a molecular weight of 309.34 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a furan ring attached to a methylbenzenesulfonamido group and an acetic acid group .

Scientific Research Applications

Reactions and Synthesis

  • Chemical Reactions with Furans : The reactions of 2,4-dinitrobenzenediazonium ions with furans, including furan and its methyl derivatives, in different media such as aqueous acetic acid and acetic anhydride–sodium acetate, demonstrate varied outcomes like arylation, ring opening, and coupling. These findings underline the complex reactivity of furan compounds in the presence of specific reagents under varying conditions (Bartle et al., 1978).

  • Synthesis of Methyl Aryl-Oxo-Butenoates : The synthesis involving methyl aryl-2,4-dioxobut-2-enoates with 4-aminobenzenesulfonamide in an acetic acid–ethanol mixture leads to methyl aryl-4-oxo-2-(4-sulfamoylanilino)but-2-enoates. Further reaction with ninhydrin in glacial acetic acid produces complex derivatives, showcasing the potential for synthesizing novel organic compounds (Gein et al., 2017).

  • Antiprotozoal Agents Development : The synthesis and evaluation of dicationic imidazo[1,2-a]pyridines, including compounds with furan-2-yl and carboxamidine acetate salt, highlight their strong DNA affinities and significant in vitro and in vivo antiprotozoal activities. This research indicates the potential of furan-2-yl compounds in developing new therapeutic agents (Ismail et al., 2004).

Structural Analysis and Properties

  • Crystal Structure Determination : Investigations into the crystal structures of phenyl-acetic acid furan-2-ylmethylene-hydrazide and its Ni(II) complex provide insights into their molecular configurations, thermal stabilities, and interactions with DNA. Such structural analyses are crucial for understanding the chemical properties and potential applications of these compounds (Yang Zai, 2015).

  • Thiol-Thione Tautomeric Recognition : The synthesis and study of 4-[3-(2-methyl-furan-3-yl)-5-thioxo-1,2,4-triazolin-4-yl]acetic acid emphasize the importance of spectroscopic data and theoretical calculations in identifying tautomeric forms. Such research contributes to the deeper understanding of furan derivatives' chemical behavior (Siwek et al., 2008).

Properties

IUPAC Name

2-[furan-2-ylmethyl-(4-methylphenyl)sulfonylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO5S/c1-11-4-6-13(7-5-11)21(18,19)15(10-14(16)17)9-12-3-2-8-20-12/h2-8H,9-10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXRHKIFNOLZTIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CO2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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